molecular formula C14H10ClFN6O2 B11603225 N-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B11603225
M. Wt: 348.72 g/mol
InChI Key: OLRDVJCOCQUYSQ-DENHBWNVSA-N
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Description

N-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine and fluorine atoms, a methoxyphenyl group, and a triazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the pyrimidine ring.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the triazole ring can participate in reduction reactions.

    Condensation Reactions: The compound can form Schiff bases through condensation with various amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products

    Substitution Products: Various substituted pyrimidines.

    Oxidation Products: Aldehydes and carboxylic acids.

    Reduction Products: Reduced triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for studying biological pathways and mechanisms.

Medicine

In medicinal chemistry, N-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In cancer cells, it may induce apoptosis by interfering with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of the target compound.

    4-Amino-1,2,4-triazole: A key component in the final condensation step.

    4-Hydroxy-3-methoxybenzaldehyde:

Uniqueness

N-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is unique due to its combination of a pyrimidine ring with halogen substitutions, a methoxyphenyl group, and a triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings regarding its efficacy in different applications.

Chemical Structure and Properties

Property Details
Molecular Formula C21H14ClFN4O4
Molecular Weight 440.8 g/mol
IUPAC Name This compound
InChI Key RYCRRSDDWSXYID-NTEUORMPSA-N

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Core: The initial step often includes the reaction of appropriate hydrazines with carbonyl compounds to form the triazole structure.
  • Introduction of Functional Groups: Subsequent reactions introduce the chloro and methoxy groups through electrophilic aromatic substitution or nucleophilic substitution methods.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against a variety of bacterial strains and fungi, showing promising results in inhibiting growth.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, likely through the modulation of specific signaling pathways involved in cell survival and proliferation.

The biological activity is believed to stem from:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in nucleic acid synthesis due to the presence of the pyrimidine moiety.
  • Receptor Interaction: It may interact with various cellular receptors, altering downstream signaling pathways that lead to therapeutic effects.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study:
    • A study evaluated the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating strong antibacterial activity.
  • Anticancer Research:
    • In a study involving human breast cancer cells (MCF7), treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. The mechanism was linked to increased caspase activity, suggesting apoptosis induction.
  • Inflammation Modulation:
    • Another research effort focused on its anti-inflammatory properties. The compound reduced levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages by approximately 40%, demonstrating potential for treating inflammatory diseases.

Properties

Molecular Formula

C14H10ClFN6O2

Molecular Weight

348.72 g/mol

IUPAC Name

(E)-1-[4-(2-chloro-5-fluoropyrimidin-4-yl)oxy-3-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C14H10ClFN6O2/c1-23-12-4-9(5-20-22-7-18-19-8-22)2-3-11(12)24-13-10(16)6-17-14(15)21-13/h2-8H,1H3/b20-5+

InChI Key

OLRDVJCOCQUYSQ-DENHBWNVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OC3=NC(=NC=C3F)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C=NN=C2)OC3=NC(=NC=C3F)Cl

solubility

40.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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